molecular formula C20H18N4 B2381593 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 849922-42-5

2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2381593
CAS RN: 849922-42-5
M. Wt: 314.392
InChI Key: XLXFOGKNKCMKAA-UHFFFAOYSA-N
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Description

2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Catalyzed Synthesis of New Compounds

The synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), demonstrates the utility of related compounds in synthesizing complex structures with potential for further chemical and pharmacological investigations (Khashi et al., 2015).

Antimicrobial Activities

Research into the antimicrobial activities of derivatives of 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine sheds light on their potential as templates for the development of new antimicrobial agents. For instance, the synthesis of novel indolo[2,3-e] pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines and their evaluation for antimicrobial activities indicate their promise in this domain (Atta et al., 2011).

Anticancer and Anti-inflammatory Applications

The development of enaminones as building blocks for the synthesis of substituted pyrazoles highlights their significance in creating compounds with antitumor and antimicrobial activities. This research underlines the compound's versatility and its derivatives' potential in medicinal chemistry (Riyadh, 2011).

Synthesis Techniques and Applications

A scalable approach to diaminopyrazoles using flow chemistry, applied to a variety of substrates, demonstrates the adaptability of the synthesis process for these compounds, paving the way for efficient and versatile production techniques (Wilson et al., 2012).

Structural Analysis

Investigations into the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine highlight the importance of structural analysis in understanding the interactions and stability of synthesized compounds, which can inform further chemical and pharmacological studies (Repich et al., 2017).

properties

IUPAC Name

2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-14-13-18(22-17-11-7-4-8-12-17)24-20(21-14)19(15(2)23-24)16-9-5-3-6-10-16/h3-13,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXFOGKNKCMKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

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